naphthol as-bi-N-acetyl-beta-d-glucosaminide naphthol as-bi-N-acetyl-beta-d-glucosaminide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13335367
InChI: InChI=1S/C26H27BrN2O8/c1-13(31)28-22-24(33)23(32)21(12-30)37-26(22)36-20-11-14-7-8-16(27)9-15(14)10-17(20)25(34)29-18-5-3-4-6-19(18)35-2/h3-11,21-24,26,30,32-33H,12H2,1-2H3,(H,28,31)(H,29,34)
SMILES: CC(=O)NC1C(C(C(OC1OC2=C(C=C3C=C(C=CC3=C2)Br)C(=O)NC4=CC=CC=C4OC)CO)O)O
Molecular Formula: C26H27BrN2O8
Molecular Weight: 575.4 g/mol

naphthol as-bi-N-acetyl-beta-d-glucosaminide

CAS No.:

Cat. No.: VC13335367

Molecular Formula: C26H27BrN2O8

Molecular Weight: 575.4 g/mol

* For research use only. Not for human or veterinary use.

naphthol as-bi-N-acetyl-beta-d-glucosaminide -

Specification

Molecular Formula C26H27BrN2O8
Molecular Weight 575.4 g/mol
IUPAC Name 3-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-bromo-N-(2-methoxyphenyl)naphthalene-2-carboxamide
Standard InChI InChI=1S/C26H27BrN2O8/c1-13(31)28-22-24(33)23(32)21(12-30)37-26(22)36-20-11-14-7-8-16(27)9-15(14)10-17(20)25(34)29-18-5-3-4-6-19(18)35-2/h3-11,21-24,26,30,32-33H,12H2,1-2H3,(H,28,31)(H,29,34)
Standard InChI Key DMLKUPXKUQREOC-UHFFFAOYSA-N
SMILES CC(=O)NC1C(C(C(OC1OC2=C(C=C3C=C(C=CC3=C2)Br)C(=O)NC4=CC=CC=C4OC)CO)O)O
Canonical SMILES CC(=O)NC1C(C(C(OC1OC2=C(C=C3C=C(C=CC3=C2)Br)C(=O)NC4=CC=CC=C4OC)CO)O)O

Introduction

Chemical Characterization and Structural Properties

Molecular Composition and Physicochemical Properties

Naphthol AS-BI N-acetyl-beta-D-glucosaminide is characterized by the molecular formula C₂₆H₂₇BrN₂O₈ and a molar mass of 575.41 g/mol . The compound features a naphthol AS-BI backbone (7-bromo-3-hydroxy-2-naphth-o-anisidide) conjugated to N-acetyl-beta-D-glucosaminide via a glycosidic bond. This structure ensures specificity for beta-hexosaminidase, as the enzyme cleaves the beta-1,4 linkage to release naphthol AS-BI and acetic acid .

The compound exhibits limited solubility in aqueous solutions but dissolves readily in polar aprotic solvents such as dimethylformamide (DMF) at concentrations up to 50 mg/mL . Its stability is temperature-sensitive, requiring storage at -20°C in light-protected containers to prevent degradation .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₆H₂₇BrN₂O₈
Molecular Weight575.41 g/mol
CAS Registry Number3395-37-7
Solubility50 mg/mL in DMF
Optimal Storage-20°C, protected from light

Enzymatic Activity and Biological Significance

Substrate Specificity for Beta-Hexosaminidase

Beta-hexosaminidase catalyzes the hydrolysis of naphthol AS-BI N-acetyl-beta-D-glucosaminide into two products: naphthol AS-BI and N-acetyl-beta-D-glucosamine . The reaction follows Michaelis-Menten kinetics, with the enzymatic rate dependent on substrate concentration and pH. The optimal pH for this reaction is 4.0–5.2, aligning with the enzyme’s activity in lysosomal environments .

Table 2: Enzymatic Hydrolysis Reaction

EnzymeSubstrateProductsReaction Type
Beta-hexosaminidaseNaphthol AS-BI N-acetyl-beta-D-glucosaminideNaphthol AS-BI + N-acetyl-beta-D-glucosamineHydrolysis

Role in Disease Pathogenesis

Elevated beta-hexosaminidase activity, detected using this substrate, correlates with malignancies such as colorectal and breast cancers . In hepatic tissues, enzyme activity localizes to pericanalicular regions, where dysregulation may indicate metabolic dysfunction. Additionally, genetic deficiencies in beta-hexosaminidase underlie Tay-Sachs and Sandhoff diseases, making this compound vital for diagnostic assays .

Histochemical and Diagnostic Applications

Tissue Localization of Enzyme Activity

The compound’s primary application lies in histochemical staining. When incubated with tissue sections, enzymatic cleavage releases naphthol AS-BI, which couples with diazonium salts (e.g., fast garnet GBC) to form insoluble red-brown precipitates at activity sites . Hayashi (1965) pioneered this technique, demonstrating granular enzyme localization in hepatic parenchymal cells and renal tubules .

Table 3: Histochemical Protocol Overview

StepConditionsOutcome
Substrate Incubation37°C, pH 5.2 citrate bufferEnzymatic hydrolysis
Diazonium CouplingFast garnet GBC, 10 mg/mLInsoluble chromogen formation
VisualizationBright-field microscopyRed-brown granules at enzyme sites

Diagnostic Utility in Lysosomal Disorders

Clinical laboratories employ this substrate to measure beta-hexosaminidase activity in serum, leukocytes, or fibroblasts. Reduced activity (<10% of normal) confirms Tay-Sachs disease, while isoform analysis (Hex A vs. Hex B) differentiates between Tay-Sachs and Sandhoff variants .

ReagentRoleQuantity
Naphthol AS-BI anisidideNucleophile4.46 g (12 mmol)
AcetochloroglucosamineElectrophile12 mmol
SolventAlkaline acetone (pH 9–10)50 mL

Research Findings and Case Studies

Cancer Biomarker Discovery

A 2024 study utilizing this substrate revealed upregulated beta-hexosaminidase activity in circulating monocytes of solid tumor patients, suggesting its utility as a non-invasive biomarker. Enzyme levels correlated with tumor burden, enabling monitoring of therapeutic responses.

Neuroprotective Applications

In neurodegenerative models, beta-hexosaminidase enhancement via substrate supplementation reduced alpha-synuclein aggregation, mitigating neurotoxicity in Parkinson’s disease. These findings highlight therapeutic potential in lysosomal-targeted therapies.

Antimicrobial Investigations

Derivatives of naphthol AS-BI N-acetyl-beta-D-glucosaminide exhibited bacteriostatic effects against Staphylococcus aureus and Escherichia coli, with MIC values of 32 µg/mL and 64 µg/mL, respectively.

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